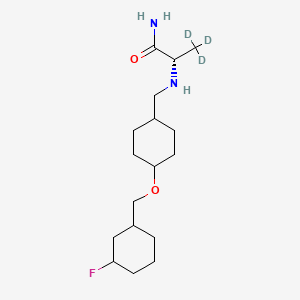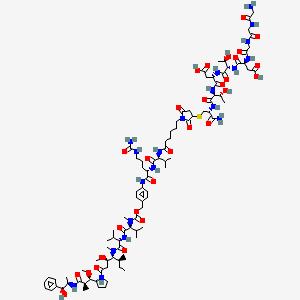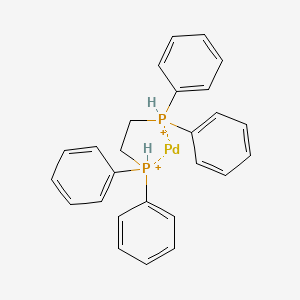
Trk II-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trk II-IN-1 is a potent type II inhibitor of tropomyosin receptor kinases (TRK), specifically targeting TRKA, TRKB, TRKC, and the mutant TRKA G667C. It also inhibits other kinases such as FLT3, RET, and VEGFR2. This compound is primarily used in scientific research for studying TRK-driven cancers .
Métodos De Preparación
The synthesis of Trk II-IN-1 involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes the formation of key intermediates through various chemical reactions such as nucleophilic substitution, cyclization, and coupling reactions. The final product is obtained through purification processes like recrystallization or chromatography . Industrial production methods may involve optimization of reaction conditions to improve yield and scalability.
Análisis De Reacciones Químicas
Trk II-IN-1 undergoes several types of chemical reactions:
Oxidation and Reduction: These reactions can modify the functional groups on the molecule, potentially altering its activity.
Substitution: Common reagents used in these reactions include halogenating agents and nucleophiles.
Coupling Reactions: These are often used to form carbon-carbon or carbon-heteroatom bonds, essential for building the complex structure of this compound
Aplicaciones Científicas De Investigación
Trk II-IN-1 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is in the study of TRK-driven cancers, where it helps in understanding the role of TRK kinases in cancer progression and in developing targeted therapies. Additionally, it is used in cell biology to study kinase signaling pathways and in medicinal chemistry for drug discovery .
Mecanismo De Acción
Trk II-IN-1 exerts its effects by inhibiting the activity of tropomyosin receptor kinases. These kinases are involved in various cellular signaling pathways that regulate cell proliferation, differentiation, and survival. By inhibiting these kinases, this compound can suppress the growth of cancer cells that rely on TRK signaling for survival. The compound binds to the ATP-binding site of the kinase, preventing its activation and subsequent downstream signaling .
Comparación Con Compuestos Similares
Trk II-IN-1 is unique in its ability to inhibit multiple TRK isoforms and mutant forms with high potency. Similar compounds include:
Larotrectinib: A first-generation TRK inhibitor approved for the treatment of TRK fusion-positive cancers.
Entrectinib: Another first-generation TRK inhibitor with a broader target profile.
Repotrectinib: A second-generation TRK inhibitor designed to overcome resistance mutations.
Selitrectinib: Another second-generation TRK inhibitor with improved potency against resistant mutations
These compounds share a common mechanism of action but differ in their potency, selectivity, and ability to overcome resistance mutations.
Propiedades
Fórmula molecular |
C29H31F3N8O |
|---|---|
Peso molecular |
564.6 g/mol |
Nombre IUPAC |
(3R)-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-1-(3-pyridin-2-ylimidazo[1,2-b]pyridazin-6-yl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C29H31F3N8O/c1-37-12-14-38(15-13-37)18-20-5-6-22(16-23(20)29(30,31)32)35-28(41)21-9-11-39(19-21)27-8-7-26-34-17-25(40(26)36-27)24-4-2-3-10-33-24/h2-8,10,16-17,21H,9,11-15,18-19H2,1H3,(H,35,41)/t21-/m1/s1 |
Clave InChI |
WYCSRUVPJUYDGP-OAQYLSRUSA-N |
SMILES isomérico |
CN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)[C@@H]3CCN(C3)C4=NN5C(=NC=C5C6=CC=CC=N6)C=C4)C(F)(F)F |
SMILES canónico |
CN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3CCN(C3)C4=NN5C(=NC=C5C6=CC=CC=N6)C=C4)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-tert-butyl-N-[6-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-2-yl]nicotinamide](/img/structure/B15140950.png)
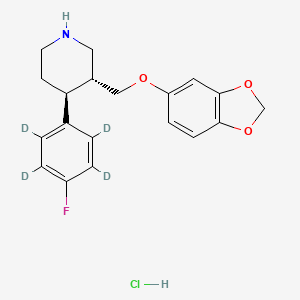
![tripotassium;(2E)-3-[6-(cyanomethylamino)-6-oxohexyl]-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethyl-6,8-disulfonatobenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indole-6,8-disulfonate](/img/structure/B15140963.png)

![(2R,3S,5S)-5-(hydroxymethyl)-2-[6-[[3-(trifluoromethyl)phenyl]methylamino]purin-9-yl]oxolan-3-ol](/img/structure/B15140972.png)

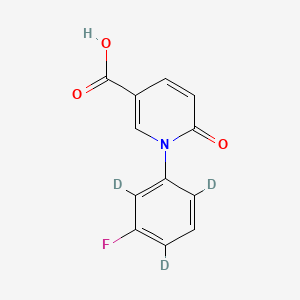
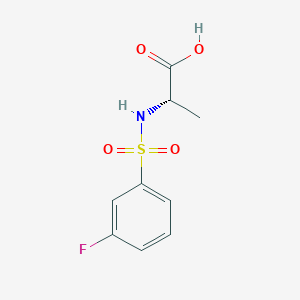
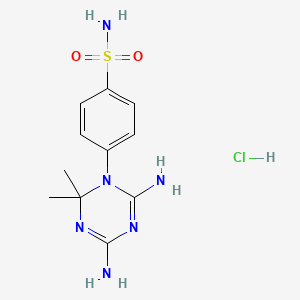
![(2R,5R)-2-(hydroxymethyl)-5-(4-methylpyrrolo[2,3-d]pyrimidin-7-yl)oxolan-3-ol](/img/structure/B15141015.png)
